molecular formula C14H18N4O3S B1409401 4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1858251-36-1

4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B1409401
CAS No.: 1858251-36-1
M. Wt: 322.39 g/mol
InChI Key: HKGRCTFPVQYKGG-UHFFFAOYSA-N
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Description

4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a tetrahydro-2H-pyran-4-yl-substituted pyrazole moiety. This compound is structurally distinguished by its hybrid heterocyclic framework, combining a sulfonamide group (critical for hydrogen bonding and solubility) with a pyran-pyrazole system. Its industrial-grade synthesis (99% purity) and packaging (25 kg/drum) suggest applications in bulk chemical processes, though its exact pharmacological or functional roles remain unspecified in publicly available literature . The CAS number 185825-1-36-1 confirms its unique identity .

Properties

IUPAC Name

4-amino-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c15-11-1-3-14(4-2-11)22(19,20)17-12-9-16-18(10-12)13-5-7-21-8-6-13/h1-4,9-10,13,17H,5-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGRCTFPVQYKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminobenzenesulfonamide with 1-tetrahydro-2H-pyran-4-yl-1H-pyrazole under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, which can be further utilized in various applications .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Compounds containing sulfonamide groups are widely recognized for their antimicrobial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The incorporation of the tetrahydro-pyran and pyrazole structures may enhance this activity, leading to novel antibiotics.
  • Anti-inflammatory Agents : Sulfonamides have been studied for their anti-inflammatory effects. The compound may exhibit similar properties, potentially offering therapeutic benefits in treating conditions like arthritis or other inflammatory diseases.
  • Cancer Research : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The unique arrangement of functional groups in 4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide could be explored for developing new anticancer agents.

Material Science

  • Polymer Chemistry : The compound's ability to form stable bonds can be harnessed in creating new polymers or enhancing existing materials' properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength.
  • Catalysis : The presence of nitrogen in the pyrazole ring suggests potential catalytic applications, particularly in organic synthesis reactions where nitrogen-containing compounds are involved.

Case Study 1: Antimicrobial Efficacy

A study conducted on sulfonamide derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The results indicated that modifications to the sulfonamide structure could enhance potency, suggesting that this compound may similarly exhibit enhanced antimicrobial properties.

Case Study 2: Anti-inflammatory Properties

Research published in the Journal of Medicinal Chemistry explored various sulfonamide derivatives for their anti-inflammatory effects. Compounds similar to this compound showed promising results in reducing inflammation markers in vitro, warranting further investigation into their therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses[7][7].

Comparison with Similar Compounds

Substituent-Driven Solubility and Reactivity

  • The tetrahydro-2H-pyran-4-yl group in the target compound enhances hydrophilicity compared to the fluorinated chromenyl derivative in , which likely improves aqueous solubility but reduces lipid membrane permeability.
  • The fluorinated chromenyl-pyrazolopyrimidine analogue (Example 53 in ) exhibits higher molecular weight (589.1 g/mol) and complexity, suggesting specialized bioactivity (e.g., kinase inhibition) but greater synthetic difficulty.

Industrial vs. Pharmaceutical Relevance

  • The target compound is produced industrially (99% purity, 25 kg/drum) , whereas fluorinated derivatives (e.g., ) are synthesized in smaller scales for drug discovery.

Biological Activity

4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and antileishmanial properties, supported by experimental data and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H20N4O4S
  • Molecular Weight : 356.42 g/mol
  • CAS Number : 1157012-67-3
  • Structure : It features a benzenesulfonamide group attached to a tetrahydro-pyran and pyrazole moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and antileishmanial agent.

Antimicrobial Activity

Recent studies have reported that derivatives of benzenesulfonamide exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, indicating broad-spectrum efficacy .

CompoundMIC (µg/mL)Activity Type
Compound 99.80DNA gyrase B inhibition
Compound 11d20Antimicrobial
Compound 3a0.070Antileishmanial

Antileishmanial Activity

In vitro studies have shown that certain derivatives exhibit potent activity against Leishmania spp., with IC50 values indicating effective inhibition of promastigote forms. For example, compounds structurally related to the target compound showed IC50 values of 0.059 mM against L. infantum and 0.070 mM against L. amazonensis .

CompoundIC50 (mM)Leishmania Species
Compound 3a0.059L. infantum
Compound 3b0.070L. amazonensis

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial effects of various benzenesulfonamide derivatives, including those related to our compound of interest. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of similar compounds, revealing that they could stabilize human red blood cell membranes with percentages ranging from 86.70% to 99.25% . This suggests potential therapeutic applications in treating inflammatory diseases.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound indicates high gastrointestinal absorption and favorable blood-brain barrier permeability, making it a promising candidate for further development . Toxicity assessments have shown that it does not inhibit major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide
Reactant of Route 2
4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide

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